N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C24H31N3O4S2 and its molecular weight is 489.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on thiophene derivatives, including compounds similar to the specified chemical, involves exploring their synthesis and reactivity towards various nucleophiles to create a wide range of heterocyclic compounds. For instance, studies have demonstrated the synthesis of thiophene derivatives through coupling reactions and cyclization processes. These synthetic strategies are fundamental in the development of novel compounds with potential applications in medicinal chemistry and material science. The reactivity of such compounds towards nitrogen nucleophiles has been explored to yield derivatives like pyrazoles, isoxazoles, pyrimidines, and other heterocycles, showcasing their versatility in organic synthesis (Mohareb et al., 2004).
Catalytic and Inhibitory Activities
The structural framework of thiophene-based compounds has been investigated for their catalytic and inhibitory activities. These compounds have been evaluated as inhibitors of key biological enzymes, suggesting their potential therapeutic applications. For example, thiophene derivatives have been studied for their ability to inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which play critical roles in inflammation and immune responses. Such inhibitory activities highlight the therapeutic potential of these compounds in treating inflammatory diseases (Boschelli et al., 1995).
Antimicrobial and Antifungal Activities
Thiophene-based compounds have also been assessed for their antimicrobial and antifungal properties. Research in this area focuses on synthesizing and testing various thiophene carboxamide derivatives to identify compounds with significant antibacterial and antifungal activities. These studies are crucial for the development of new antibiotics and antifungal agents, addressing the growing concern of drug-resistant pathogens. The exploration of thiophene derivatives in antimicrobial research underscores the potential of these compounds in contributing to the fight against infectious diseases (Sowmya et al., 2018).
Material Science Applications
Beyond their biological activities, thiophene-based compounds are of interest in material science, particularly in the synthesis of polymers and small molecules with unique electronic properties. The development of water-soluble and self-doped polythiophene derivatives exemplifies the application of these compounds in creating conductive polymers. Such materials have potential uses in electronic devices, highlighting the versatility of thiophene derivatives beyond pharmacological applications (Turac et al., 2008).
properties
IUPAC Name |
N-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2/c1-16-12-14-27(15-13-16)33(30,31)18-10-8-17(9-11-18)22(28)26-24-21(23(29)25-2)19-6-4-3-5-7-20(19)32-24/h8-11,16H,3-7,12-15H2,1-2H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEBUGRTLADKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
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